D-Fructose-13C2
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Overview
Description
D-Fructose-13C2 is a stable isotope-labeled compound of D-Fructose, where two carbon atoms are replaced with the 13C isotope. This compound is widely used in biochemical research due to its ability to trace metabolic pathways and study the kinetics of cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of D-Fructose-13C2 involves the introduction of 13C isotope labeling by chemical synthesis. This can be achieved through selective synthesis of 13C labels. The process typically involves using a 13C-labeled starting material and performing a series of chemical reactions to incorporate the isotope into the D-Fructose molecule .
Industrial Production Methods
Industrial production of this compound can be achieved through biofermentation. In this method, a carbon source labeled with 13C is used to grow specific microorganisms that synthesize this compound. This method is advantageous as it allows for the production of large quantities of the labeled compound .
Chemical Reactions Analysis
Types of Reactions
D-Fructose-13C2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the metabolic pathways and the transformation of the compound in biological systems .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired transformation, but typically involve aqueous solutions and controlled temperatures .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce D-Glucose-13C2, while reduction reactions may yield D-Sorbitol-13C2 .
Scientific Research Applications
D-Fructose-13C2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer to study carbon metabolic pathways and the kinetics of chemical reactions.
Biology: Helps in understanding the metabolism of sugars and their role in cellular processes.
Medicine: Used in metabolic studies to investigate diseases like diabetes and metabolic disorders.
Industry: Applied in the production of labeled compounds for research and development.
Mechanism of Action
The mechanism of action of D-Fructose-13C2 involves its incorporation into metabolic pathways where it acts as a tracer. By tracking the labeled carbon atoms, researchers can study the transformation and utilization of fructose in various biochemical processes. The molecular targets and pathways involved include glycolysis and the pentose phosphate pathway .
Comparison with Similar Compounds
Similar Compounds
- D-Fructose-1,6-13C2
- D-Fructose-2-13C
- D-Fructose-6-13C
- D-Fructose-d12
Uniqueness
D-Fructose-13C2 is unique due to its specific labeling of two carbon atoms, which allows for detailed tracing of metabolic pathways. Compared to other labeled fructose compounds, this compound provides more precise information on the transformation and utilization of fructose in biological systems .
Biological Activity
D-Fructose-13C2 is a stable isotope-labeled form of fructose that has gained attention in metabolic research for its role in understanding carbohydrate metabolism, particularly in human adipocytes and other tissues. This article explores the biological activity of this compound, focusing on its metabolic pathways, effects on intermediary metabolism, and implications for health.
Metabolic Pathways
This compound is primarily metabolized in the liver and adipose tissues. The key metabolic pathways include:
- Conversion to Fructose-1-Phosphate : Upon ingestion, fructose is phosphorylated by fructokinase to form fructose-1-phosphate, which is then cleaved into glyceraldehyde and dihydroxyacetone phosphate by aldolase B. This process is crucial for energy production and lipid synthesis .
- De Novo Lipogenesis : Studies have shown that this compound significantly stimulates de novo lipogenesis (DNL) in adipocytes. For instance, a study using Caco-2 cells indicated that treatment with this compound led to a concentration-dependent increase in the synthesis of triacylglycerol (TAG) and palmitate from acetate .
- Glutamate and Fatty Acid Synthesis : The metabolism of this compound also enhances the synthesis of glutamate and fatty acids. Research indicates that as fructose concentration increases, so does the production of 13C-labeled glutamate, which plays a role in various anabolic processes .
Effects on Intermediary Metabolism
The biological activity of this compound extends to its influence on glucose metabolism:
- Alteration of Glucose Metabolism : Increasing concentrations of this compound have been shown to alter glucose metabolism significantly. In studies where glucose was supplied alongside this compound, there was an observed increase in the oxidation of glucose-derived carbon to CO2, indicating enhanced metabolic flux through the tricarboxylic acid (TCA) cycle .
- Impact on Energy Production : The presence of this compound appears to shift energy production pathways, promoting serine oxidation and glycine cleavage cycles. This shift may lead to increased NAD+/NADP+ production, which is crucial for lipogenesis in adipocytes .
Case Studies and Research Findings
Several studies have provided insights into the biological activity of this compound:
Study 1: Metabolic Fate in Adipocytes
In a study examining the metabolic fate of fructose in human adipocytes using a targeted stable isotope tracer method, it was found that this compound robustly stimulates anabolic processes such as fatty acid synthesis and glutamate production. The results indicated a dose-dependent relationship between fructose concentration and metabolic response, highlighting the potential for increased lipogenesis at higher doses .
Study 2: Intermediary Metabolism Alteration
Another study focused on how this compound affects glucose metabolism demonstrated that higher levels of fructose led to increased lactate production and altered TCA cycle fluxes. The findings suggested that fructose intake could potentially impair mitochondrial function due to limited energy substrate turnover .
Study 3: Dose-Dependent Effects
A comprehensive analysis using Caco-2 cells revealed that both intracellular and secreted TAG levels were significantly higher when treated with this compound compared to glucose alone. This study emphasized the importance of fructose in promoting lipid accumulation within cells under varying concentrations .
Data Tables
Properties
Molecular Formula |
C6H12O6 |
---|---|
Molecular Weight |
182.14 g/mol |
IUPAC Name |
(3S,4R,5R)-1,3,4,5,6-pentahydroxy(1,2-13C2)hexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i2+1,4+1 |
InChI Key |
BJHIKXHVCXFQLS-DJNMHOOTSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([13C](=O)[13CH2]O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O |
Origin of Product |
United States |
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